molecular formula C20H17BrN2O4S B3482566 N-[4-(aminosulfonyl)phenyl]-3-[(4-bromophenoxy)methyl]benzamide

N-[4-(aminosulfonyl)phenyl]-3-[(4-bromophenoxy)methyl]benzamide

Cat. No. B3482566
M. Wt: 461.3 g/mol
InChI Key: FNCRRPCVOQACLE-UHFFFAOYSA-N
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Description

N-[4-(aminosulfonyl)phenyl]-3-[(4-bromophenoxy)methyl]benzamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit vasodilatory effects, making it a promising candidate for the treatment of various cardiovascular diseases.

Mechanism of Action

N-[4-(aminosulfonyl)phenyl]-3-[(4-bromophenoxy)methyl]benzamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which leads to an increase in the production of cyclic guanosine monophosphate (cGMP). This, in turn, leads to vasodilation and relaxation of smooth muscle cells, resulting in increased blood flow and decreased blood pressure.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-3-[(4-bromophenoxy)methyl]benzamide 41-2272 has been found to have several biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-proliferative effects. It has also been shown to improve endothelial function and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[4-(aminosulfonyl)phenyl]-3-[(4-bromophenoxy)methyl]benzamide 41-2272 in lab experiments is its potent vasodilatory effects, which make it a useful tool for studying cardiovascular diseases. However, one limitation of using N-[4-(aminosulfonyl)phenyl]-3-[(4-bromophenoxy)methyl]benzamide 41-2272 is its short half-life, which can make it difficult to maintain consistent levels in the body.

Future Directions

There are several future directions for research on N-[4-(aminosulfonyl)phenyl]-3-[(4-bromophenoxy)methyl]benzamide 41-2272, including its potential use in the treatment of pulmonary hypertension and cancer. Additionally, further studies are needed to determine the optimal dosing and administration of N-[4-(aminosulfonyl)phenyl]-3-[(4-bromophenoxy)methyl]benzamide 41-2272 for various therapeutic applications. Finally, research is needed to identify potential side effects and drug interactions associated with the use of N-[4-(aminosulfonyl)phenyl]-3-[(4-bromophenoxy)methyl]benzamide 41-2272 in humans.
Conclusion:
N-[4-(aminosulfonyl)phenyl]-3-[(4-bromophenoxy)methyl]benzamide 41-2272 is a promising compound that has been extensively studied for its potential therapeutic applications in various scientific research studies. Its potent vasodilatory effects make it a useful tool for studying cardiovascular diseases, and its anti-inflammatory and anti-proliferative effects suggest potential applications in the treatment of pulmonary hypertension and cancer. Further research is needed to fully understand the therapeutic potential and limitations of this compound.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-3-[(4-bromophenoxy)methyl]benzamide 41-2272 has been extensively studied for its potential therapeutic applications in various scientific research studies. Some of the key areas of research include cardiovascular diseases, pulmonary hypertension, and cancer.

properties

IUPAC Name

3-[(4-bromophenoxy)methyl]-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O4S/c21-16-4-8-18(9-5-16)27-13-14-2-1-3-15(12-14)20(24)23-17-6-10-19(11-7-17)28(22,25)26/h1-12H,13H2,(H,23,24)(H2,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCRRPCVOQACLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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